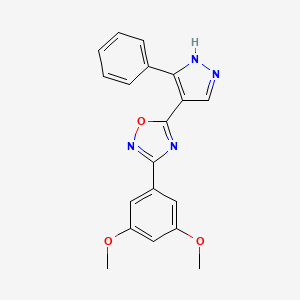

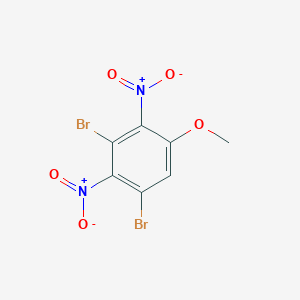

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

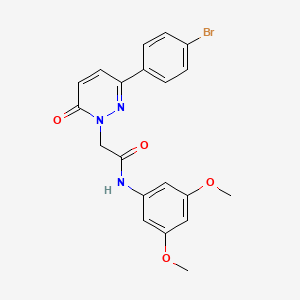

1,3-DIbromo-5-methoxy-2,4-dinitrobenzene is a cell-permeable dinitrobromobenzene compound . It acts as a selective inhibitor of yeast Endoplasmic Reticulum Oxidase 1 (ERO1), but has somewhat weaker activity against mouse ERO1α . It is predicted to form thiol adducts and inhibits ERO1-dependent oxidation of thioredoxin-1 (Trx1) activity in vitro .

Molecular Structure Analysis

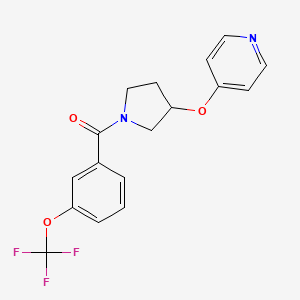

The molecular formula of 1,3-DIbromo-5-methoxy-2,4-dinitrobenzene is C7H4Br2N2O5 . The average mass is 355.925 Da and the monoisotopic mass is 353.848694 Da .科学的研究の応用

Synthetic Chemistry

1,3-Dibromo-5-methoxy-2,4-dinitrobenzene plays a role in the synthesis of complex organic molecules. For example, it has been involved in studies on nucleophilic aromatic substitution reactions, where it serves as a precursor for the synthesis of methoxy-derivatives of nitrobenzenes, showcasing its utility in modifying aromatic compounds through reactions with sodium methoxide (Kawakami & Suzuki, 2000; Giannopoulos et al., 2000).

Corrosion Inhibition

Derivatives of 1,3-Dibromo-5-methoxy-2,4-dinitrobenzene, such as 2-aminobenzene-1,3-dicarbonitriles, have demonstrated effectiveness as corrosion inhibitors for metals in acidic and alkaline environments. These compounds exhibit high inhibition efficiency, showcasing their potential in protecting metal surfaces from corrosion, thereby extending their usability in industrial applications (Verma et al., 2015; Verma et al., 2015).

Polymer Synthesis

Research into the polymerization of derivatives like 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide has led to the development of new polymeric materials. These materials exhibit unique electronic properties due to their 'push-pull' substitution patterns, highlighting the role of dibromo-methoxy-dinitrobenzene compounds in advancing materials science (Lahti et al., 1994).

Materials Science

The utility of 1,3-Dibromo-5-methoxy-2,4-dinitrobenzene derivatives extends into materials science, where they contribute to the development of catholyte materials for non-aqueous redox flow batteries. These derivatives enhance the chemical stability and solubility of catholyte materials, improving the performance and longevity of redox flow batteries (Zhang et al., 2017).

作用機序

特性

IUPAC Name |

1,3-dibromo-5-methoxy-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWYJQDTFVMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)

![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)

![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)